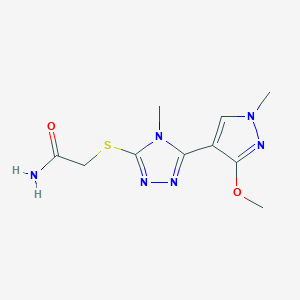
2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is a chemical compound with the CAS Number: 1909324-83-9 . It has a molecular weight of 153.18 and its molecular formula is C8H11NO2 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Performance and Emission Characteristics of Diesel Engine
The study by Oprescu et al. (2014) investigates the use of glycerol derivatives as additives for diesel fuel to improve engine performance and reduce emissions. The research highlights the potential of specific glycerol ketal esters in enhancing diesel fuel properties and reducing harmful emissions, showcasing the broader application of cyclic acetals in renewable fuel technologies (Oprescu et al., 2014).
Oxidative Coupling in Propane Dehydrogenation
Tian et al. (2019) explored the role of oxidative coupling of methyl in increasing C2 formation during propane oxidative dehydrogenation on hexagonal boron nitride catalysts. This study provides insights into the reaction mechanisms and potential for selective oxidation processes in alkane transformations, highlighting the versatility of chemical reactions involving nitriles and related structures (Tian et al., 2019).
Ring Expansion of Cyclic Acetals
Research by Oku et al. (1997) on the ring expansion of cyclic acetals to dioxacycloalkenones underscores the utility of intramolecular formation of oxonium ylides. This process demonstrates the synthetic versatility of cyclic acetals in generating medium-sized rings, which are relevant in the synthesis of complex organic molecules (Oku et al., 1997).
Carbohydrate-based PBT Copolyesters
Lavilla et al. (2014) conducted a comparative study on the synthesis of carbohydrate-based PBT copolyesters from a cyclic diol derived from tartaric acid, demonstrating the application of cyclic acetals in developing bio-based polymers. This research contributes to the field of sustainable materials science, showing how derivatives of cyclic acetals can be used to enhance the properties of biodegradable polymers (Lavilla et al., 2014).
Synthesis with Blossom Orange Scent
The study by Climent et al. (2002) on the synthesis of a molecule with blossom orange scent highlights the application of acetalization reactions between methyl naphthyl ketone and propylene glycol. This research illustrates the use of cyclic acetals in fragrance chemistry, showcasing the potential for creating complex olfactory compounds (Climent et al., 2002).
Propriétés
IUPAC Name |
2-methyl-2-(4-oxooxolan-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYZIUAJIQNTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1COCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)

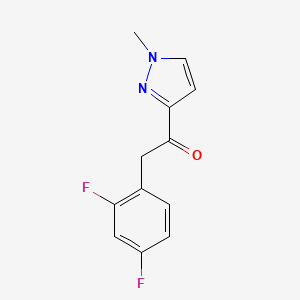
![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)

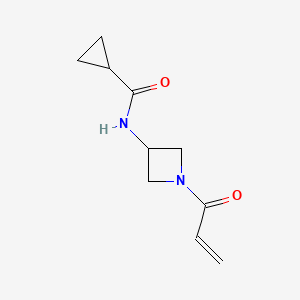
![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)
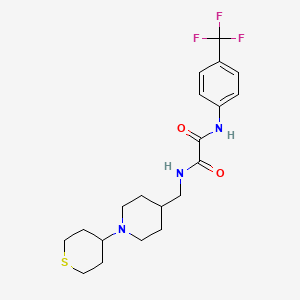
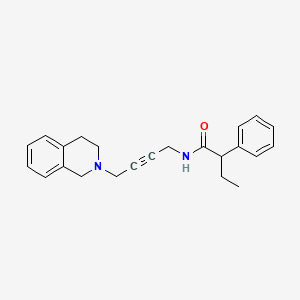
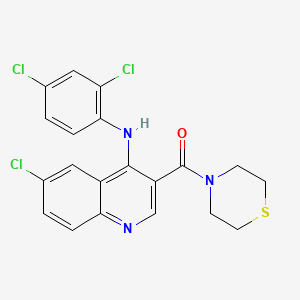
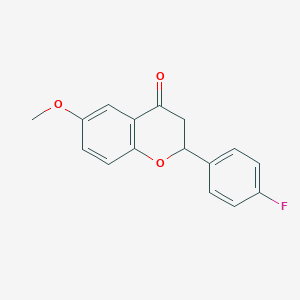
![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)
